(S)-2-Hydroxy-3-(phosphonooxy)propyl oleate
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Overview
Description
(S)-2-Hydroxy-3-(phosphonooxy)propyl oleate is an organic compound that features a hydroxy group, a phosphonooxy group, and an oleate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-3-(phosphonooxy)propyl oleate typically involves the esterification of oleic acid with (S)-2-hydroxy-3-(phosphonooxy)propanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in this synthesis include oleic acid, (S)-2-hydroxy-3-(phosphonooxy)propanol, and a suitable acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxy-3-(phosphonooxy)propyl oleate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phosphonooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the phosphonooxy group under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
(S)-2-Hydroxy-3-(phosphonooxy)propyl oleate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-Hydroxy-3-(phosphonooxy)propyl oleate involves its interaction with specific molecular targets and pathways. The hydroxy and phosphonooxy groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The oleate ester moiety can interact with lipid membranes, affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Hydroxy-3-(phosphonooxy)propyl stearate
- (S)-2-Hydroxy-3-(phosphonooxy)propyl palmitate
- (S)-2-Hydroxy-3-(phosphonooxy)propyl linoleate
Uniqueness
(S)-2-Hydroxy-3-(phosphonooxy)propyl oleate is unique due to its specific combination of functional groups and the presence of the oleate ester. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C21H41O7P |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
[(2S)-2-hydroxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9-/t20-/m0/s1 |
InChI Key |
WRGQSWVCFNIUNZ-QJRAZLAKSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O |
Origin of Product |
United States |
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